

# Application Notes and Protocols for Dual Modality Imaging with Radiolabeled BODIPY Dyes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled Boron-Dipyrromethene (BODIPY) dyes in dual modality imaging, combining the high sensitivity of nuclear imaging (PET and SPECT) with the high resolution of fluorescence imaging.

# Introduction

Dual modality imaging offers a powerful approach in preclinical and clinical research, enabling the visualization of biological processes with complementary information from two different imaging techniques. Radiolabeled BODIPY dyes have emerged as versatile probes for this purpose. Their inherent fluorescence properties are combined with the ability to incorporate a radionuclide, such as Fluorine-18 for Positron Emission Tomography (PET) or Iodine-123/125 for Single Photon Emission Computed Tomography (SPECT). This allows for whole-body, quantitative imaging via nuclear techniques, followed by high-resolution optical imaging of tissues or cells of interest. These probes can be conjugated to targeting moieties, such as peptides or antibodies, to enable specific visualization of molecular targets in applications like oncology.

# **Key Applications**



- Oncology: Imaging tumor proliferation, angiogenesis, and receptor expression.
- Drug Development: Assessing drug delivery, target engagement, and pharmacokinetics.
- Cell Tracking: Monitoring the fate and migration of labeled cells in vivo.

### **Data Presentation**

# Table 1: Properties of Selected Radiolabeled BODIPY Dyes



| Probe<br>Name                                | Radio<br>nucli<br>de | Targe<br>ting<br>Moiet<br>y | Precu<br>rsor                         | Radio<br>labeli<br>ng<br>Meth<br>od                                          | Radio<br>chemi<br>cal<br>Yield<br>(RCY)     | Molar<br>Activi<br>ty<br>(GBq/<br>µmol) | Fluor<br>escen<br>ce<br>$\lambda$ ex/<br>$\lambda$ em<br>(nm) | Quant<br>um<br>Yield<br>(Φ) | Refer<br>ence |
|----------------------------------------------|----------------------|-----------------------------|---------------------------------------|------------------------------------------------------------------------------|---------------------------------------------|-----------------------------------------|---------------------------------------------------------------|-----------------------------|---------------|
| [ <sup>18</sup> F]B<br>ODIPY                 | <sup>18</sup> F      | None                        | meso-<br>phenol<br>-<br>BODIP<br>Y    | Isotopi<br>c<br>Excha<br>nge<br>(In(OT<br>f) <sub>3</sub> )                  | 27-<br>39%<br>(decay<br>-<br>correct<br>ed) | Not<br>Report<br>ed                     | ~500 /<br>~510                                                | Not<br>Report<br>ed         | [1]           |
| [ <sup>18</sup> F]B<br>ODIPY<br>-R6G-<br>RGD | <sup>18</sup> F      | c(RGD<br>yK)<br>peptid<br>e | BODIP<br>Y®<br>R6G-<br>NHS            | Isotopi<br>c<br>Excha<br>nge<br>(SnCl <sub>4</sub><br>) &<br>Conju<br>gation | 82%<br>(conju<br>gation)                    | Not<br>Report<br>ed                     | ~525 /<br>~545                                                | Not<br>Report<br>ed         | [2]           |
| [ <sup>125</sup> I]B<br>ODIPY<br>-NHS        | 125                  | NHS<br>Ester                | BODIP<br>Y-NHS                        | Electro<br>philic<br>lodinat<br>ion                                          | 48%                                         | Not<br>Report<br>ed                     | Not<br>Report<br>ed                                           | Not<br>Report<br>ed         | [1]           |
| [123 ]B ODIPY - Trastu zumab                 | 123                  | Trastu<br>zumab             | [ <sup>123</sup> l]B<br>ODIPY<br>-NHS | Conju<br>gation                                                              | High                                        | Not<br>Report<br>ed                     | Not<br>Report<br>ed                                           | Not<br>Report<br>ed         | [3]           |

Table 2: Ex Vivo Biodistribution of [18F]BODIPY-RGD in U87MG Tumor-Bearing Mice (%ID/g)



| Organ/Tiss<br>ue       | 30 min p.i. | 60 min p.i.   | 90 min p.i. | 120 min p.i. | Reference |
|------------------------|-------------|---------------|-------------|--------------|-----------|
| Blood                  | 1.8 ± 0.2   | 1.1 ± 0.1     | 0.8 ± 0.1   | 0.6 ± 0.1    | [4][5]    |
| Heart                  | 1.5 ± 0.3   | 1.0 ± 0.2     | 0.7 ± 0.1   | 0.5 ± 0.1    | [4][5]    |
| Lung                   | 2.5 ± 0.4   | 1.5 ± 0.3     | 1.0 ± 0.2   | 0.8 ± 0.1    | [4][5]    |
| Liver                  | 3.5 ± 0.6   | 2.8 ± 0.5     | 2.2 ± 0.4   | 1.8 ± 0.3    | [4][5]    |
| Spleen                 | 1.2 ± 0.2   | 0.9 ± 0.1     | 0.7 ± 0.1   | 0.5 ± 0.1    | [4][5]    |
| Kidney                 | 10.2 ± 1.5  | 8.5 ± 1.2     | 6.8 ± 1.0   | 5.5 ± 0.8    | [4][5]    |
| Muscle                 | 0.8 ± 0.1   | 0.6 ± 0.1     | 0.4 ± 0.1   | 0.3 ± 0.1    | [4][5]    |
| Bone                   | 1.5 ± 0.3   | $1.8 \pm 0.4$ | 2.0 ± 0.5   | 2.2 ± 0.6    | [4][5]    |
| Tumor<br>(U87MG)       | 6.3 ± 0.1   | 4.5 ± 0.9     | 3.2 ± 0.6   | 2.2 ± 0.3    | [4][5]    |
| Tumor/Blood<br>Ratio   | 3.5         | 4.1           | 4.0         | 3.7          | [4][5]    |
| Tumor/Muscl<br>e Ratio | 7.9         | 7.5           | 8.0         | 7.3          | [4][5]    |

Data are presented as mean  $\pm$  standard deviation (n=3-4 mice per group). p.i. = post-injection.

# **Experimental Protocols**

# Protocol 1: <sup>18</sup>F-Radiolabeling of a BODIPY Dye via Isotopic Exchange

This protocol describes a simplified method for the <sup>18</sup>F-labeling of BODIPY dyes using indium salts as a Lewis acid mediator.[1][6]

Materials and Equipment:

• BODIPY precursor (e.g., meso-phenol-BODIPY)



- [18F]Fluoride in [18O]water
- Indium(III) trifluoromethanesulfonate (In(OTf)₃)
- Acetonitrile (CH₃CN), anhydrous
- Water (H<sub>2</sub>O)
- C18 Sep-Pak cartridge
- Automated radiosynthesis module or shielded hot cell
- HPLC system with a radioactivity detector
- Vortex mixer
- Heating block

- [18F]Fluoride Trapping and Elution:
  - Load the aqueous [18F]fluoride solution onto a QMA cartridge.
  - Wash the cartridge with anhydrous acetonitrile.
  - Elute the [¹8F]fluoride from the QMA cartridge using a solution of In(OTf)₃ in a mixture of CH₃CN and H₂O.
- Azeotropic Drying:
  - Transfer the eluted [¹8F]fluoride/In(OTf)₃ solution to a reaction vessel.
  - Azeotropically dry the mixture by heating at 110°C under a stream of nitrogen or argon, with the addition of anhydrous acetonitrile (3 x 1 mL).
- Radiolabeling Reaction:
  - Dissolve the BODIPY precursor (e.g., 1-2 mg) in anhydrous acetonitrile (0.5 mL).



- Add the solution of the BODIPY precursor to the dried [¹8F]fluoride/In(OTf)₃ residue.
- Heat the reaction mixture at 80-100°C for 10-15 minutes.
- Purification:
  - Dilute the reaction mixture with water (5 mL).
  - Load the diluted solution onto a pre-conditioned C18 Sep-Pak cartridge.
  - Wash the cartridge with water to remove unreacted [18F]fluoride.
  - Elute the [18F]BODIPY product from the cartridge with ethanol or acetonitrile.
- Quality Control:
  - Analyze the radiochemical purity and identity of the final product by radio-HPLC.



Click to download full resolution via product page

Workflow for the <sup>18</sup>F-Radiolabeling of BODIPY Dyes.

# Protocol 2: Synthesis and Radiolabeling of [18F]BODIPY-RGD for Tumor Imaging



This protocol describes the synthesis of a c(RGDyK) peptide conjugated to a BODIPY dye and its subsequent <sup>18</sup>F-radiolabeling.[2]

#### Materials and Equipment:

- BODIPY® R6G-NHS ester
- c(RGDyK) peptide
- Dimethylformamide (DMF), anhydrous
- Diisopropylethylamine (DIPEA)
- Tin(IV) chloride (SnCl<sub>4</sub>) solution in dichloromethane
- [18F]Fluoride
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- · HPLC system (preparative and analytical) with UV and radioactivity detectors
- Lyophilizer

- Conjugation of BODIPY-NHS to c(RGDyK):
  - Dissolve c(RGDyK) peptide in anhydrous DMF.
  - Add DIPEA to the peptide solution to adjust the pH to ~8-9.
  - Add a solution of BODIPY® R6G-NHS ester in anhydrous DMF to the peptide solution.
  - Stir the reaction mixture at room temperature for 2-4 hours.
  - Monitor the reaction progress by analytical HPLC.
  - Purify the BODIPY-RGD conjugate by preparative HPLC.



- Lyophilize the purified product to obtain a solid powder.
- <sup>18</sup>F-Radiolabeling of BODIPY-RGD:
  - Prepare anhydrous [18F]fluoride as described in Protocol 1 (azeotropic drying).
  - Dissolve the BODIPY-RGD conjugate (0.5-1 mg) in anhydrous acetonitrile.
  - Add a solution of SnCl<sub>4</sub> in dichloromethane to the dried [18F]fluoride.
  - Add the BODIPY-RGD solution to the [18F]F-/SnCl4 mixture.
  - Heat the reaction at 85°C for 10 minutes.
  - · Quench the reaction with water.
- Purification of [18F]BODIPY-RGD:
  - Purify the crude reaction mixture using a C18 SPE cartridge, eluting with ethanol or acetonitrile.
  - Further purify the product using preparative HPLC.
  - Formulate the final product in a suitable buffer (e.g., saline with 5-10% ethanol) for in vivo studies.
- · Quality Control:
  - Determine the radiochemical purity, specific activity, and identity of [18F]BODIPY-RGD by analytical radio-HPLC.





Click to download full resolution via product page

Synthesis of [18F]BODIPY-RGD.

# **Protocol 3: In Vitro Cell Uptake Assay**

This protocol describes a general method for evaluating the cellular uptake of radiolabeled BODIPY probes in cancer cell lines.[7][8]

Materials and Equipment:



- Cancer cell line of interest (e.g., U87MG, HER2-positive cell line)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- [18F]BODIPY or [123I]BODIPY labeled probe
- Multi-well cell culture plates (e.g., 24-well plates)
- Incubator (37°C, 5% CO<sub>2</sub>)
- Gamma counter or liquid scintillation counter
- Cell lysis buffer (e.g., 0.1 M NaOH)
- Protein assay kit (e.g., BCA)

- Cell Seeding:
  - Seed the cancer cells into 24-well plates at a density of 1-2 x 10<sup>5</sup> cells per well.
  - Allow the cells to attach and grow for 24-48 hours in a CO<sub>2</sub> incubator.
- Cell Uptake Assay:
  - Remove the culture medium and wash the cells twice with warm PBS.
  - Add fresh, serum-free medium containing the radiolabeled BODIPY probe (e.g., 37 kBq/well) to each well.
  - For blocking experiments, pre-incubate a set of wells with a high concentration of the non-radiolabeled targeting moiety (e.g., 100-fold excess of c(RGDyK) or trastuzumab) for 30 minutes before adding the radiolabeled probe.

# Methodological & Application





- Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
- Washing and Lysis:
  - At each time point, remove the medium and wash the cells three times with ice-cold PBS to stop the uptake and remove unbound radioactivity.
  - Add cell lysis buffer to each well and incubate for 10-15 minutes to lyse the cells.
- Radioactivity Measurement:
  - Collect the cell lysates and measure the radioactivity in a gamma counter.
  - Determine the protein concentration in each lysate using a protein assay.
- Data Analysis:
  - Express the cell uptake as a percentage of the added dose per microgram of protein (%AD/µg protein).
  - Compare the uptake in the presence and absence of the blocking agent to determine the specificity of the probe.





Click to download full resolution via product page

In Vitro Cell Uptake Assay Workflow.



# Protocol 4: In Vivo PET/CT and SPECT/CT Imaging

This protocol outlines the general procedure for in vivo imaging of tumor-bearing mice with radiolabeled BODIPY probes.

#### Materials and Equipment:

- Tumor-bearing mice (e.g., U87MG or HER2-positive xenografts)
- [18F]BODIPY-RGD or [123I]BODIPY-Trastuzumab
- Anesthesia (e.g., isoflurane)
- Small animal PET/CT or SPECT/CT scanner
- Tail vein catheter

- Animal Preparation:
  - Fast the mice for 4-6 hours before imaging to reduce background signal, especially for <sup>18</sup>F-labeled probes.
  - Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
- Probe Administration:
  - Administer the radiolabeled BODIPY probe (e.g., 3.7-7.4 MBq) via tail vein injection.
- Imaging:
  - Position the anesthetized mouse on the scanner bed.
  - Acquire whole-body static or dynamic PET/CT or SPECT/CT scans at desired time points post-injection (e.g., 30, 60, 120 minutes for <sup>18</sup>F-probes; 4, 24, 48 hours for <sup>123</sup>I-probes).
  - For CT, a low-dose scan is typically acquired for anatomical co-registration.



- Image Analysis:
  - Reconstruct the PET or SPECT images using appropriate algorithms (e.g., OSEM).
  - Co-register the nuclear and CT images.
  - Draw regions of interest (ROIs) on the tumor and major organs to quantify the radioactivity uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
- Ex Vivo Biodistribution (Optional but Recommended):
  - Following the final imaging session, euthanize the mouse.
  - Dissect the tumor and major organs.
  - Weigh each tissue and measure the radioactivity using a gamma counter.
  - Calculate the %ID/g for each tissue to validate the in vivo imaging data.



Click to download full resolution via product page



In Vivo Imaging Workflow.

### Conclusion

Radiolabeled BODIPY dyes represent a promising class of probes for dual modality imaging. The protocols and data presented here provide a foundation for researchers to design and execute their own studies, leveraging the unique advantages of combining nuclear and optical imaging for a wide range of biomedical applications. Careful optimization of radiolabeling, purification, and imaging parameters will be crucial for achieving high-quality and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A simplified radiosynthetic approach to 18F-labelling BODIPY dyes using indium salts as ideal Lewis acid mediators [harvest.usask.ca]
- 2. Lewis Acid-Assisted Isotopic 18F-19F Exchange in BODIPY Dyes: Facile Generation of Positron Emission Tomography/Fluorescence Dual Modality Agents for Tumor Imaging -PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. Cell Uptake of Steroid-BODIPY Conjugates and Their Internalization Mechanisms: Cancer Theranostic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Dual Modality Imaging with Radiolabeled BODIPY Dyes]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b140690#dual-modality-imaging-with-radiolabeled-bodipy-dyes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com